2-Chloro-4-fluoro-1H-benzo[d]imidazole

Catalog No.
S807082
CAS No.
256519-11-6
M.F
C7H4ClFN2
M. Wt
170.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-1H-benzo[d]imidazole

CAS Number

256519-11-6

Product Name

2-Chloro-4-fluoro-1H-benzo[d]imidazole

IUPAC Name

2-chloro-4-fluoro-1H-benzimidazole

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

InChI

InChI=1S/C7H4ClFN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11)

InChI Key

ZFSLVIPTTSYCLG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)N=C(N2)Cl

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)Cl

2-Chloro-4-fluoro-1H-benzo[d]imidazole is a heterocyclic compound characterized by the presence of a benzimidazole ring system substituted with chlorine and fluorine atoms. The molecular formula for this compound is C8_{8}H5_{5}ClF1_{1}N2_{2}, and its structural features contribute to its unique chemical and biological properties. The benzimidazole framework is known for its diverse applications in medicinal chemistry, particularly as a scaffold for drug development due to its ability to interact with various biological targets.

As mentioned earlier, specific information on the mechanism of action for 2-chloro-4-fluoro-1H-benzo[d]imidazole is not available. However, related benzimidazole derivatives can exhibit various functionalities depending on the attached substituents. For instance, some benzimidazoles can inhibit enzymes essential for fungal growth, while others may target parasite proteins [].

The chemical reactivity of 2-chloro-4-fluoro-1H-benzo[d]imidazole can include:

  • Nucleophilic Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic system, making it a potential site for electrophilic attacks.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, particularly when reacted with appropriate electrophiles or nucleophiles.

Recent studies have highlighted the biological significance of 1H-benzo[d]imidazole derivatives, including 2-chloro-4-fluoro-1H-benzo[d]imidazole. These compounds have shown promise as:

  • Positive Allosteric Modulators: They can enhance the activity of neurotransmitter receptors, such as the GABA-A receptor, which is crucial for central nervous system function .
  • Antimicrobial Agents: Certain derivatives exhibit antibacterial properties, making them candidates for treating infections caused by resistant bacteria .

Several synthetic routes have been developed for the preparation of 2-chloro-4-fluoro-1H-benzo[d]imidazole:

  • Condensation Reactions: A common method involves the condensation of o-phenylenediamine with appropriate carboxylic acids or aldehydes under acidic conditions, often requiring dehydrating agents .
  • Halogenation: The introduction of chlorine and fluorine can be achieved through halogenation reactions using reagents like phosphorus pentachloride or fluorinating agents .
  • Cyclization Techniques: Utilizing cyclization strategies involving pre-functionalized aromatic compounds can yield the desired benzimidazole structure with specific substitutions at the 2 and 4 positions.

The applications of 2-chloro-4-fluoro-1H-benzo[d]imidazole are diverse and include:

  • Pharmaceutical Development: As a scaffold for designing new therapeutic agents targeting neurological disorders and infections.
  • Chemical Probes: Utilized in research to study receptor interactions and cellular mechanisms due to their ability to modulate biological activity.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties.

Interaction studies have demonstrated that 2-chloro-4-fluoro-1H-benzo[d]imidazole can effectively bind to various biological targets. For instance:

  • GABA-A Receptor Interactions: It has been identified as a positive allosteric modulator, enhancing receptor activity through specific binding interactions .
  • Enzyme Inhibition: Some derivatives have shown inhibitory effects on enzymes like aldose reductase, which is relevant in diabetic complications .

Several compounds share structural similarities with 2-chloro-4-fluoro-1H-benzo[d]imidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Chloro-1-(4-fluorobenzyl)benzimidazoleContains a chlorobenzyl groupAldose reductase inhibitor
4-Fluoro-1H-benzimidazoleLacks chlorine substitutionExhibits antimicrobial properties
5-Chloro-2-(4-fluorophenyl)benzimidazoleContains additional phenyl substitutionPotentially higher selectivity for certain receptors

These compounds illustrate the versatility of the benzimidazole scaffold while highlighting the unique attributes imparted by specific substitutions on the ring system.

XLogP3

2.5

Wikipedia

2-Chloro-4-fluoro-1H-benzimidazole

Dates

Last modified: 08-16-2023

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